molecular formula C23H31Cl3O4 B1612262 Cloxotestosterone acetate CAS No. 13867-82-8

Cloxotestosterone acetate

Cat. No.: B1612262
CAS No.: 13867-82-8
M. Wt: 477.8 g/mol
InChI Key: SJWGVEPLFJGWNB-UWSXKFMVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cloxotestosterone acetate is a useful research compound. Its molecular formula is C23H31Cl3O4 and its molecular weight is 477.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13867-82-8

Molecular Formula

C23H31Cl3O4

Molecular Weight

477.8 g/mol

IUPAC Name

[2,2,2-trichloro-1-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]ethyl] acetate

InChI

InChI=1S/C23H31Cl3O4/c1-13(27)29-20(23(24,25)26)30-19-7-6-17-16-5-4-14-12-15(28)8-10-21(14,2)18(16)9-11-22(17,19)3/h12,16-20H,4-11H2,1-3H3/t16-,17-,18-,19-,20?,21-,22-/m0/s1

InChI Key

SJWGVEPLFJGWNB-UWSXKFMVSA-N

SMILES

CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CC(=O)OC(C(Cl)(Cl)Cl)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Foundational & Exploratory

Cloxotestosterone Acetate: Mechanistic Profiling of a 17β-Chloral Hemiacetal Testosterone Prodrug

[1][2]

Executive Summary

Cloxotestosterone acetate (brand name Caprosem) represents a distinct class of androgenic anabolic steroid (AAS) prodrugs characterized by a 17β-chloral hemiacetal acetate structure.[1][2][3][4] Unlike standard testosterone esters (e.g., enanthate, cypionate) which utilize a simple ester linkage, this compound employs an acylal (α-halo ether ester) linkage.[1]

This guide delineates the precise mechanism of action (MoA), establishing that this compound functions as a double prodrug . It requires a two-step bioactivation process—enzymatic hydrolysis followed by spontaneous chemical decomposition—to release the active parent hormone, testosterone.[1]

Critical Distinction: Researchers must distinguish Cloxotestosterone (17β-chloral hemiacetal testosterone) from Clostebol (4-chlorotestosterone).[1] While often confused in literature due to similar nomenclature, they are structurally and mechanistically distinct entities. This compound releases unmodified testosterone; Clostebol is a chlorinated derivative that does not release testosterone.

Molecular Architecture & Physicochemical Properties[1][6]

Structural Analysis

The molecule consists of the testosterone core modified at the 17β-hydroxyl position.[1]

  • Core: Androst-4-en-3-one.[1][3][4]

  • Linker: A chloral (trichloroacetaldehyde) moiety forms a hemiacetal ether with the 17β-oxygen.[1]

  • Cap: An acetate group esterifies the hydroxyl group of the hemiacetal.

Chemical Formula:

Molecular Weight:1
Lipophilicity and Depot Formation

The introduction of the trichloromethyl (

11

Bioactivation Mechanism (The "Double Prodrug" System)[1]

The bioactivation of this compound is a sequential process involving both enzymatic and non-enzymatic steps.

Step 1: Enzymatic Hydrolysis

Upon release from the muscular depot into the systemic circulation, the molecule encounters plasma and tissue carboxylesterases (specifically hCES1 and hCES2 in humans). These enzymes target the acetate ester bond.

  • Substrate: this compound

  • Enzyme: Carboxylesterase (EC 3.1.1.1)[1]

  • Product: Cloxotestosterone (Testosterone-17β-chloral hemiacetal) + Acetic Acid[1]

Step 2: Spontaneous Decomposition

The intermediate, Cloxotestosterone (a hemiacetal ether), is chemically unstable in the aqueous physiological environment (pH 7.4).[1] Hemiacetals of chloral generally dissociate rapidly.

  • Reaction: Spontaneous dissociation.[1]

  • Products: Testosterone (Active Drug) + Chloral (Trichloroacetaldehyde).[1]

  • Fate of Byproducts:

    • Chloral: Rapidly hydrated to chloral hydrate, then reduced to trichloroethanol (by alcohol dehydrogenase) and glucuronidated for excretion.[1] Note: The quantity of chloral released (approx. 30mg per 100mg dose over 4 weeks) is sub-therapeutic and does not induce sedation.[1]

    • Testosterone: Binds to the Androgen Receptor (AR).[5][6][7][8]

Visualization of the Activation Pathway

BioactivationProdrugThis compound(Lipophilic Depot)IntermediateIntermediate:Cloxotestosterone(Hemiacetal Ether)Prodrug->Intermediate Hydrolysis(Plasma Esterases) Byprod1Acetic AcidProdrug->Byprod1ActiveActive Drug:TestosteroneIntermediate->Active SpontaneousDecomposition (pH 7.4) Byprod2Chloral(Trichloroacetaldehyde)Intermediate->Byprod2MetaboliteTrichloroethanol(Glucuronidated/Excreted)Byprod2->Metabolite ADH / Metabolism

Figure 1: The two-step bioactivation pathway of this compound.[1]

Pharmacodynamics[1][9][11][12]

Receptor Binding Affinity[1]
  • This compound (Prodrug): Negligible Affinity. The bulky 17β-acylal group sterically hinders the ligand-binding pocket of the Androgen Receptor (AR), preventing the necessary Helix-12 conformational change required for transcriptional activation.[1]

  • Testosterone (Released Active): High Affinity.

    
    .[1]
    
Downstream Signaling

Once testosterone is released, it follows the classical genomic signaling pathway:

  • Binding: T binds to cytosolic AR, displacing heat shock proteins (HSP90).[1]

  • Dimerization: AR-T complex homodimerizes and translocates to the nucleus.[1]

  • Transcription: Binds to Androgen Response Elements (AREs) on DNA.[1]

  • Effect: Upregulation of muscle protein synthesis (IGF-1, mTOR pathway activation).[1]

Metabolic Fate of the Active Moiety

Unlike Clostebol (which is 4-chlorinated and resistant to 5α-reductase), the testosterone released from this compound is subject to standard metabolism :

  • Aromatization: Converts to Estradiol (potential for estrogenic side effects).[1]

  • 5α-Reduction: Converts to Dihydrotestosterone (DHT) in prostate/skin tissues.[1]

Experimental Protocols for Validation

To validate the mechanism described, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Hydrolysis Assay

Objective: Determine the half-life (

1

Materials:

  • Pooled Human Plasma (heparinized).[1]

  • HPLC-MS/MS system.[1][9]

  • Substrate: this compound (purity >98%).[1]

  • Internal Standard: Testosterone-d3.[1]

Workflow:

  • Incubation: Spike plasma with substrate (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot 100 µL at t = 0, 5, 15, 30, 60, 120 min.

  • Quenching: Add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and inject supernatant into HPLC-MS/MS.

  • Data Processing: Monitor transitions for:

    • Parent (477 -> product ion).[1]

    • Intermediate (Hemiacetal, ~435 -> product ion).[1]

    • Testosterone (289 -> 97/109).[1]

Validation Criteria:

  • Disappearance of Parent follows pseudo-first-order kinetics.[1]

  • Appearance of Testosterone correlates with the disappearance of the intermediate.

  • Control: Incubate in heat-inactivated plasma; negligible hydrolysis confirms enzymatic dependence.[1]

Protocol B: Androgen Receptor Competitive Binding Assay

Objective: Confirm that the prodrug itself is inactive and requires hydrolysis to bind AR.

Workflow:

  • Preparation: Cytosolic fraction from rat ventral prostate (rich in AR).[1]

  • Inhibitor: Add BNPP (Bis-p-nitrophenyl phosphate) , a nonspecific esterase inhibitor, to prevent hydrolysis of the prodrug during the assay.[1]

  • Competition: Incubate cytosolic AR with

    
    -Mibolerone (radioligand) and increasing concentrations (
    
    
    to
    
    
    M) of:
    • A: Testosterone (Positive Control).[1]

    • B: this compound (+ BNPP).[1]

    • C: this compound (No BNPP).[1][10][4]

  • Separation: Use dextran-coated charcoal to separate bound from free ligand.[1]

  • Measurement: Scintillation counting.

Expected Results:

Compound Condition IC50 (Binding Affinity) Interpretation
Testosterone Standard ~1 nM High Affinity
This compound + BNPP > 1000 nM Inactive (Prodrug confirmed)

| This compound | No BNPP | ~1-10 nM | Apparent affinity due to hydrolysis |[1]

References

  • Elks, J. (2014).[1][4] The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer.[1][4] Link

  • Kittel, K. (1964).[1] "The Anabolic Steroid 4-Chlorotestosterone 17-beta-Acetate" (Note: Clarifies distinction in early literature).[1] Z Gesamte Inn Med, 19, 673-677.[1] [1]

  • Fragkaki, A. G., et al. (2009).[1] "Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor and to their anabolic and androgenic activities." Steroids, 74(2), 172-197.[1] Link[1]

  • Satoh, T., & Hosokawa, M. (2006).[1] "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions, 162(3), 195-211.[1] Link[1]

  • World Anti-Doping Agency (WADA). (2024).[1] "Prohibited List - Anabolic Agents." (Classifies Cloxotestosterone separately from Clostebol).[1] Link

Metabolic Fate and Bioanalytical Characterization of 4-Chloro-Substituted Anabolic Androgenic Steroids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Scope

Clarification on Terminology: While "chloral-linked" is a colloquialism occasionally encountered in non-standard literature, the scientific focus of this guide is 4-Chloro-Substituted Anabolic Androgenic Steroids (AAS) . The primary subjects are 4-Chlorodehydromethyltestosterone (CDMT) (brand name: Oral Turinabol) and Clostebol (4-chlorotestosterone).[1]

The 4-chloro substitution at the C4 position is a critical structural modification that fundamentally alters the metabolic pathway compared to endogenous testosterone. It introduces steric hindrance that:

  • Inhibits Aromatization: Prevents conversion to estradiol (preventing gynecomastia).

  • Alters Reduction: Impairs 5

    
    -reductase activity, shifting metabolism toward 17-epimerization and unique hydroxylation patterns.
    
  • Extends Half-Life: The electron-withdrawing chlorine atom stabilizes the A-ring, resisting rapid hepatic clearance.

This guide details the metabolic pathway, specifically focusing on the formation of the "long-term" metabolites (M3/M4) identified by Sobolevsky and Rodchenkov, which revolutionized anti-doping analysis.

The Metabolic Pathway: Mechanistic Causality

Phase I Metabolism: The Wagner-Meerwein Rearrangement

The metabolism of CDMT is distinct due to the formation of 18-nor metabolites. Unlike standard hydroxylation, CDMT undergoes a complex rearrangement.

  • Primary Hydroxylation: CYP3A4 and CYP2C19 introduce hydroxyl groups, primarily at C6 (6

    
    -OH) and C16.
    
  • The "Long-Term" Shift: The defining characteristic of CDMT metabolism is the formation of metabolites M3 and M4 . These are not simple oxidation products but result from a Wagner-Meerwein rearrangement , where the C18 methyl group migrates, leading to an 18-nor-17-hydroxymethyl steroid backbone. This structure is exceptionally resistant to glucuronidation and excretion, allowing detection for up to 50-60 days post-administration.

Phase II Metabolism: Conjugation

While the parent compound is lipophilic, intermediate metabolites (like 6


-OH-CDMT) are rapidly conjugated by UDP-glucuronosyltransferases (UGTs) , making them water-soluble for urinary excretion. However, the M3/M4 metabolites are often excreted in free form or as sulfoconjugates, requiring specific hydrolysis protocols for optimal detection.
Visualization: The Metabolic Map

The following diagram illustrates the divergence between the "Classic" pathway (rapid elimination) and the "Long-Term" pathway (rearrangement).

CDMT_Metabolism Parent Parent: CDMT (Oral Turinabol) CYP_Enzymes CYP3A4 / CYP2C19 (Hepatic Oxidation) Parent->CYP_Enzymes Phase I M1_M2 Short-Term Metabolites (6β-OH-CDMT, 16-OH-CDMT) CYP_Enzymes->M1_M2 Hydroxylation Rearrangement Wagner-Meerwein Rearrangement CYP_Enzymes->Rearrangement Complex Mechanism UGT UGT Enzymes (Glucuronidation) M1_M2->UGT Excretion_Rapid Rapid Urinary Excretion (Detection: < 7 Days) UGT->Excretion_Rapid M4_Metabolite Long-Term Metabolite (M4) 4-chloro-17-hydroxymethyl- 17-methyl-18-norandrosta-4,13-dien-3-ol Rearrangement->M4_Metabolite Methyl Migration Excretion_Slow Slow Renal Elimination (Detection: 40-60 Days) M4_Metabolite->Excretion_Slow High Resistance

Caption: Divergent metabolic pathways of 4-chlorodehydromethyltestosterone showing the critical Wagner-Meerwein rearrangement leading to long-term metabolite M4.

Experimental Workflow: Bioanalytical Protocol

To detect these metabolites, a self-validating workflow using GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) is the gold standard.

Sample Preparation (Solid Phase Extraction)
  • Step 1: Hydrolysis:

    • Reagent:ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      -glucuronidase (E. coli).
      
    • Condition: Incubate 2 mL urine at 50°C for 1 hour.

    • Why: Cleaves the glucuronide moiety to release the free steroid.

  • Step 2: Extraction (SPE):

    • Cartridge: C18 or HLB (Hydrophilic-Lipophilic Balance).

    • Wash: 5% Methanol (removes salts).

    • Elution: 100% Methanol.

    • Why: Concentrates the steroid fraction and removes urinary matrix interferences.

Derivatization (Critical Step)

The 4-chloro group and hydroxyl groups must be protected to ensure volatility in the GC column.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + NH

    
    I (Ammonium Iodide) + DTE (Dithioerythritol).
    
  • Ratio: 1000:2:4 (v/w/w).

  • Condition: 60°C for 20 minutes.

  • Mechanism: Converts hydroxyl groups (-OH) to trimethylsilyl (TMS) ethers (-OTMS). The addition of NH

    
    I catalyzes the silylation of sterically hindered hydroxyls (like the 17
    
    
    
    -OH).
Instrumental Analysis (GC-MS/MS)
  • Column: Agilent Ultra-1 or equivalent (17m, 0.2mm ID).

  • Carrier Gas: Helium (1 mL/min).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Transition Monitoring (MRM):

    • Parent Ion: Precursor mass of the TMS derivative.

    • Product Ions: Specific fragments related to the D-ring and chlorine loss.

Visualization: Analytical Workflow

Analytical_Workflow Sample Urine Sample (2-5 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 50°C) Sample->Hydrolysis SPE Solid Phase Extraction (C18/HLB) Hydrolysis->SPE Deriv Derivatization (MSTFA/NH4I/DTE) SPE->Deriv GCMS GC-MS/MS Analysis (MRM Mode) Deriv->GCMS Data Data Analysis (Signal-to-Noise > 3) GCMS->Data

Caption: Validated analytical workflow for the extraction and detection of chlorinated AAS metabolites from human urine.

Quantitative Data & Metabolite Profile[3][4][5][6][7][8][9]

The following table summarizes the key metabolites for CDMT. The "Rodchenkov" metabolites (M3, M4) are the priority for retrospective testing.

Metabolite CodeSystematic Name / StructureDetection WindowAbundance (Rel.)Key MS Ions (TMS)
Parent 4-chlorodehydromethyltestosterone< 3 daysLow334, 319
M1 (6-OH) 6

-hydroxy-CDMT
5-7 daysHigh (Acute)534, 519
M2 6

,16-dihydroxy-CDMT
7-10 daysMedium622, 607
M3 4-chloro-17-hydroxymethyl-17-methyl-18-nor-5

-androst-13-en-3

-ol
20-40 daysLow460, 445
M4 4-chloro-17-hydroxymethyl-17-methyl-18-norandrosta-4,13-dien-3-ol 40-60+ days Trace (Persistent) 458, 443

Note: Mass-to-charge (m/z) values refer to the per-TMS derivatives typically monitored in anti-doping laboratories.

References

  • Sobolevsky, T., & Rodchenkov, G. (2012). Detection and mass spectrometric characterization of novel long-term dehydrochloromethyltestosterone metabolites in human urine. The Journal of Steroid Biochemistry and Molecular Biology. Link

  • Kratena, N., et al. (2020). Synthesis of human long-term metabolites of dehydrochloromethyltestosterone and oxymesterone.[2] Steroids.[1][3][4][5][2][6][7][8][9][10][11] Link

  • World Anti-Doping Agency (WADA). (2024). The Prohibited List. WADA-AMA.org. Link

  • Gomez, C., et al. (2014). Urinary detection of conjugated and unconjugated anabolic steroids by dilute-and-shoot liquid chromatography-high resolution mass spectrometry.[7] Drug Testing and Analysis. Link

  • Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry. Link

Sources

Comparative Lipophilicity & Physicochemical Profiling: Cloxotestosterone Acetate vs. Testosterone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative physicochemical analysis of Testosterone (the endogenous androgen) and Cloxotestosterone Acetate (also known as Clostebol Acetate, a synthetic derivative). The core focus is the lipophilicity shift—quantified by the partition coefficient (


)—induced by two specific structural modifications: C4-chlorination and C17

-esterification.[1]

Key Insight: this compound exhibits a predicted


 of approximately 4.7 , representing a significant lipophilic shift (+1.4 log units) compared to Testosterone (

).[1] This increase drives its utility in topical formulations (enhanced stratum corneum partitioning) and depot intramuscular injections, acting as a lipophilic prodrug that requires hydrolysis to release the active 4-chlorotestosterone metabolite.

Molecular Architecture & SAR Analysis

To understand the lipophilicity data, one must first analyze the Structural-Activity Relationship (SAR). The transformation from Testosterone to this compound involves two distinct chemical modifications that add hydrophobicity.

Structural Comparison[1][2]
FeatureTestosteroneThis compoundImpact on Lipophilicity
Core Scaffold Androst-4-en-3-oneAndrost-4-en-3-oneNeutral
C4 Position Hydrogen (-H)Chlorine (-Cl)Increase: Halogenation adds bulk and hydrophobicity.[1][2]
C17 Position Hydroxyl (-OH)Acetate Ester (-OCOCH3)Major Increase: Masks the polar H-bond donor, significantly reducing water solubility.[1]
Pathway of Modification (SAR Visualization)

The following diagram illustrates the stepwise structural evolution and its correlation with hydrophobicity.

SAR_Pathway Testosterone Testosterone (C19H28O2) LogP ~3.3 Clostebol Cloxotestosterone (Base) (4-Chlorotestosterone) LogP ~3.7 Testosterone->Clostebol + Chlorine (C4) (Halogenation) ClostebolAcetate This compound (Prodrug) LogP ~4.7 Clostebol->ClostebolAcetate + Acetate (C17) (Esterification)

Figure 1: Stepwise structural modification showing the additive effect of chlorination and esterification on lipophilicity.[1]

Quantitative Lipophilicity Profile (LogP)[4]

The partition coefficient (


) is the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium (usually n-octanol and water).
Comparative Data Table
PropertyTestosteroneThis compoundDelta (

)
Source
Molecular Formula


+

[PubChem, 2025]
Molecular Weight 288.4 g/mol 364.9 g/mol + 76.5[PubChem, 2025]
XLogP3 (Predicted) 3.3 4.7 + 1.4 [PubChem, 2025]
Experimental LogP 3.32N/A (Rapid Hydrolysis)-[Hansch et al.]
TPSA (Polar Area) 37.3

43.4

+ 6.1

[DrugBank]
Interpretation

The shift from 3.3 to 4.7 is substantial. In drug delivery terms:

  • Testosterone (LogP 3.3): Moderately lipophilic.[1] Passes biological membranes well but has limited depot potential in aqueous suspension.

  • This compound (LogP 4.7): Highly lipophilic.

    • Solubility: Practically insoluble in water; soluble in oils and organic solvents.[1]

    • Partitioning: Strongly favors the lipid bilayer or oil vehicle over the aqueous blood/interstitial fluid.

Biopharmaceutical Implications[1]

The elevation in


 dictates the pharmacokinetic behavior of this compound, functioning primarily as a prodrug .
The "Depot" Effect

When administered intramuscularly (IM) in an oil vehicle, the high lipophilicity of the acetate ester slows the release of the drug into the aqueous interstitial fluid.

  • Mechanism: The drug partitions preferentially into the oil vehicle. Release is rate-limited by the oil/water partition coefficient.

  • Result: A sustained release profile compared to free testosterone (though acetate is a short-chain ester, so the half-life extension is moderate compared to enanthate or decanoate esters).[1]

Hydrolysis and Activation

Once the ester enters the systemic circulation, it is acted upon by non-specific plasma esterases.

PK_Mechanism Depot Oil Depot (Muscle) High Lipophilicity retains Drug Release Slow Partitioning into Blood Depot->Release Prodrug_Blood This compound (Systemic Circulation) Release->Prodrug_Blood Active Cloxotestosterone (Active) + Acetic Acid Prodrug_Blood->Active Rapid Metabolism Enzyme Plasma Esterases (Hydrolysis) Enzyme->Prodrug_Blood Target Androgen Receptor (Muscle/Bone) Active->Target

Figure 2: Pharmacokinetic activation pathway.[1] The acetate ester serves as a lipophilic delivery vehicle.

Experimental Protocol: Determination of LogP

For researchers validating these values, the "Shake-Flask" method is often unsuitable for highly lipophilic esters due to emulsion formation and detection limits. The industry standard is Reverse-Phase HPLC (RP-HPLC) estimation.

Principle

The retention time (


) of a compound on a hydrophobic column (C18) correlates linearly with its hydrophobicity.[1] By using standards with known 

values, the

of the analyte can be calculated.[3]
Materials
  • Column: C18 (Octadecylsilane), e.g., Agilent Zorbax Eclipse Plus.[1]

  • Mobile Phase: Methanol/Water (isocratic, typically 70:30 or 80:20 for lipophilic steroids).[1]

  • Standards: Testosterone (

    
     3.3), Progesterone (
    
    
    
    3.9), DDT (
    
    
    6.9).[1]
Workflow
  • Preparation: Dissolve this compound (1 mg/mL) in Methanol.

  • Dead Time (

    
    ) Determination:  Inject Uracil or Sodium Nitrate (non-retained compounds).[1]
    
  • Standard Run: Inject calibration standards and record retention times (

    
    ).
    
  • Analyte Run: Inject this compound.

  • Calculation:

    • Calculate Capacity Factor (

      
      ):
      
      
      
      
      [1]
    • Plot

      
       vs. known 
      
      
      
      of standards.[1]
    • Interpolate the

      
       of this compound.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13327, Clostebol acetate. Retrieved October 26, 2023 from [Link].

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6013, Testosterone. Retrieved October 26, 2023 from [Link].

  • Fragkaki, A. G., et al. (2009). Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor and to their anabolic and androgenic activities. Applied modifications in the steroid structure.[4][5][6] Steroids, 74(2), 172-197. [Link]

  • Tomlinson, E. (1975). Chromatographic Hydrophobicity Parameter (Rm) in the Study of Structure-Activity Relationships. Journal of Chromatography A. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of Cloxotestosterone Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a simple, specific, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Cloxotestosterone acetate. This compound, a synthetic anabolic-androgenic steroid, requires precise analytical methods for quality control, stability testing, and formulation analysis. The developed method utilizes a C18 column with a mobile phase of acetonitrile and water, and UV detection at 241 nm. This document provides a detailed walkthrough of the method development strategy, the final optimized protocol, and a comprehensive validation plan based on International Council for Harmonisation (ICH) guidelines.

Introduction and Method Development Rationale

This compound, chemically known as testosterone 17β-chloral hemiacetal O-acetate, is a synthetic derivative of testosterone.[1] As with all active pharmaceutical ingredients (APIs), a validated, stability-indicating analytical method is paramount for ensuring product quality and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of non-volatile, thermally labile compounds like steroids.[2]

The development of this method was guided by the physicochemical properties of the this compound molecule.

  • Analyte Structure and Properties: The molecule possesses a core androstane skeleton, making it predominantly hydrophobic. Its molecular formula is C23H31Cl3O4 with a molar mass of 477.85 g/mol .[1] The presence of the androst-4-en-3-one chromophore, common to testosterone and its derivatives, results in a strong UV absorbance maximum (λmax) around 241 nm, making UV detection highly suitable and sensitive.[3][4]

  • Chromatographic Mode Selection: Given the hydrophobic nature of the steroid backbone, Reversed-Phase (RP) chromatography is the logical choice. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte is retained through hydrophobic interactions between its non-polar structure and the alkyl chains of the stationary phase.

  • Component Selection Rationale:

    • Stationary Phase: A C18 (octadecylsilyl) column was selected as the primary choice. This is the most common and versatile reversed-phase packing, providing sufficient hydrophobic character to retain the this compound molecule effectively.[5][6]

    • Mobile Phase: A binary mobile phase consisting of Acetonitrile (ACN) and water was chosen. ACN is a preferred organic modifier due to its low viscosity, low UV cutoff, and high elution strength for steroids.[7][8][9] The ratio of ACN to water is the primary tool for controlling the retention time and resolution of the analyte.

    • Detector: A Photodiode Array (PDA) or a variable wavelength UV detector set at the λmax of 241 nm ensures optimal sensitivity and selectivity for the analyte.[3]

Method Development Workflow

The logical progression from initial screening to a final, robust method is critical. The workflow involves systematically selecting and optimizing parameters to achieve the desired chromatographic performance: adequate retention, good peak shape, and high resolution from potential impurities.

MethodDevelopmentWorkflow cluster_initial Initial Selection Analyte Analyte Characterization (Structure, UV λmax, Solubility) Column Stationary Phase Selection (C18, 5µm, 4.6x150mm) Analyte->Column MobilePhase Mobile Phase Screening (Acetonitrile / Water) Analyte->MobilePhase Optimization Parameter Optimization • Mobile Phase Ratio (% ACN) • Flow Rate (1.0 mL/min) • Column Temp (30°C) SST System Suitability Testing (Tailing, Plates, %RSD) Optimization->SST FinalMethod Final Optimized & Validated Method SST->FinalMethod

Caption: Logical workflow for HPLC method development.

Optimized HPLC Method and Protocol

This section details the final instrumental conditions and step-by-step procedures for the analysis of this compound.

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 241 nm
Run Time 10 minutes
Experimental Protocol

1. Mobile Phase Preparation:

  • Carefully measure 750 mL of HPLC-grade acetonitrile and 250 mL of HPLC-grade water.

  • Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

2. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored under refrigeration.

  • Working Standard (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

3. Sample Solution Preparation (for a Drug Product):

  • Accurately weigh a quantity of the sample (e.g., powdered tablets, injectable solution) equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with acetonitrile. Mix well.

  • Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm nylon or PTFE syringe filter before injection.[10]

4. System Equilibration and Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solution five times to perform System Suitability Testing (SST).

  • Inject the sample solutions in duplicate.

  • Inject a working standard after every 6-10 sample injections to monitor system performance.

Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and demonstrates that the chromatographic system is performing adequately for the analysis. These tests must be passed before any sample analysis begins.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=5 injections)
% RSD of Retention Time ≤ 1.0% (for n=5 injections)
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria for an API assay method.

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light).Peak purity index > 0.999. No interference at the retention time of the analyte.
Linearity & Range Analyze 5-7 concentration levels (e.g., 50% to 150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze 6 replicate preparations of the same sample at 100% of the test concentration.% RSD ≤ 2.0%.
Precision (Intermediate) Repeat repeatability test on a different day with a different analyst or instrument.Overall % RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, % ACN ±2%, column temp ±5°C).System suitability parameters must pass. No significant change in results.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and suitable for the quantitative determination of this compound. The use of a standard C18 column with an acetonitrile-water mobile phase and UV detection at 241 nm provides excellent chromatographic performance. The outlined validation protocol, based on ICH guidelines, establishes a framework to ensure the method's reliability, making it a valuable tool for quality control and research applications in the pharmaceutical industry.

References

  • K., W. K., & F., S. J. (1997). Determination of anabolic steroids by HPLC with UV-vis-particle beam mass spectrometry. Journal of Chromatographic Science, 35(1), 1-8. [Link]

  • Gallo, M., & Fabbrocino, S. (2010). Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. Journal of Chromatographic Science. [Link]

  • Koupparis, M. A., & Anagnostopoulou, M. A. (2005). Development of a Validated HPLC Method for the Simultaneous Determination of Anabolic Steroids in Biological Fluids. Analytical Letters, 38(14), 2349-2365. [Link]

  • SciSpace. (1997). Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. [Link]

  • Singh, G. J., & Singh, S. (1997). Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry. Journal of Chromatographic Science. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Drugs.com. (n.d.). Cloxotestosterone. [Link]

  • Kovács, Z., & et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7833–7842. [Link]

  • Wikipedia. (n.d.). Clostebol acetate. [Link]

  • Kovács, Z., & et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Cloxotestosterone. [Link]

  • Royal Society of Chemistry. (2024). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Analytical Methods. [Link]

  • WikiMed. (n.d.). Cloxotestosterone. [Link]

  • INCHEM. (n.d.). Clostebol acetate (PIM 900). [Link]

  • UBA. (n.d.). Method development for analysis of pharmaceuticals in environmental samples. [Link]

Sources

Application Note: Preparation and Certification of Cloxotestosterone Acetate Reference Standards for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide analytical chemists and researchers through the rigorous preparation, characterization, and analysis of Cloxotestosterone Acetate reference standards. It moves beyond simple "recipe" instructions to establish a self-validating analytical framework suitable for regulated environments (ISO 17025, GLP).

Introduction & Scientific Context

This compound (Caprosem) is a synthetic anabolic-androgenic steroid (AAS).[1][2] Chemically, it is the 17


-acetate ester of cloxotestosterone (testosterone 17-chloral hemiacetal). Unlike simple testosterone esters, the 17-position features a trichloro-hemiacetal ether  linkage, which imparts unique lipophilicity but also significant thermal fragility.

Accurate quantification by Gas Chromatography-Mass Spectrometry (GC-MS) requires a reference standard workflow that addresses two critical challenges:

  • Thermal Instability: The chloral-hemiacetal side chain can degrade in hot GC injection ports if not properly derivatized or injected under optimized conditions.

  • Matrix Interference: In biological matrices (bovine urine, hair), the analyte requires rigorous cleanup and specific mass spectral targeting due to the complex chlorine isotope signature.

This protocol details the "Gold Standard" approach: starting from neat material characterization, moving to precise stock solution preparation, and finalizing with a derivatization strategy that ensures signal integrity.

Chemical & Physical Constants

Before handling, verify the analyte properties to ensure correct calculations and storage conditions.

PropertyValueNotes
Common Name This compoundBrand name: Caprosem
IUPAC Name (17

)-17-[2,2,2-trichloro-1-(acetyloxy)ethoxy]androst-4-en-3-one
Unique chloral-hemiacetal structure
CAS Number 13867-82-8Verify against CoA
Molecular Formula C

H

Cl

O

Distinct Cl

isotope pattern
Molecular Weight 477.85 g/mol Monoisotopic mass ~476.13 Da
Solubility Soluble in Methanol, Ethanol, Ethyl AcetatePoor water solubility
Storage -20°C, protected from lightMoisture sensitive (ester hydrolysis)

Protocol A: Primary Standard Characterization

Objective: To verify the identity and purity of the neat bulk material before preparing calibration solutions. This is a critical "Self-Validating" step.

Identity Verification (GC-MS Full Scan)

Rationale: You must confirm that the material is not the free alcohol (Cloxotestosterone) or a degradation product.

  • Preparation: Dissolve ~1 mg of neat standard in 1 mL of Ethyl Acetate (LC-MS grade).

  • Instrument: GC-MS (Single Quadrupole or Q-ToF).

  • Mode: Electron Ionization (EI) at 70 eV; Full Scan (

    
     50–600).
    
  • Acceptance Criteria:

    • Retention Time: Single symmetrical peak.

    • Spectral Match: Base peak and molecular ion must match library reference.

    • Isotope Cluster: A distinct chlorine cluster at

      
       476, 478, 480 (approximate ratios 100:96:30) confirms the presence of three chlorine atoms.
      
Purity Assessment (HPLC-UV)

Rationale: GC-MS may miss non-volatile impurities. HPLC-UV provides a purity factor for gravimetric calculations.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v).

  • Detection: UV at 241 nm (absorption max of the 4-ene-3-one system).

  • Calculation:

    
    
    

Protocol B: Preparation of Stock & Working Solutions

Objective: To create stable, accurate liquid standards for calibration curves.

Workflow Diagram: Standard Preparation

StandardPrep Neat Neat Cloxotestosterone Acetate (Solid) Weighing Gravimetric Weighing (>10 mg on 5-digit balance) Neat->Weighing Desiccate to RT Stock Primary Stock Solution 1.0 mg/mL in Methanol Weighing->Stock Dissolve completely Validation UV Verification (Absorbance @ 241nm) Stock->Validation QC Check Dilution Serial Dilution (Class A Volumetrics) Validation->Dilution If Pass Working Working Standard 10 µg/mL in Methanol Dilution->Working GC_Ready GC Injection Standard (Evaporate & Reconstitute in Isooctane or Derivatize) Working->GC_Ready Solvent Exchange

Caption: Step-by-step workflow for converting neat solid material into a GC-ready injection standard, including a critical UV validation step.

Step-by-Step Procedure
  • Weighing: Accurately weigh 10.0 mg (

    
     0.1 mg) of this compound into a 10 mL Class A volumetric flask.
    
    • Note: Weighing less than 10 mg increases measurement uncertainty errors.

  • Dissolution: Fill to volume with Methanol (LC-MS Grade) . Sonicate for 5 minutes to ensure complete dissolution.

    • Why Methanol? It is an excellent solvent for steroids and stable for -20°C storage. Do not use Acetone or Chloroform for long-term storage due to evaporation rates.

  • Concentration Calculation:

    
    
    
  • Storage: Transfer to amber glass vials with PTFE-lined screw caps. Store at -20°C. Stable for 12 months (re-verify every 6 months).

Protocol C: Derivatization for GC-MS

Objective: To improve thermal stability and sensitivity. While the acetate ester is analyzable intact, the 3-keto group can cause peak tailing. Enol-TMS derivatization is recommended for trace analysis.

The "MSTFA++" Method This protocol uses N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) activated with Ammonium Iodide (NH


I) and Dithioerythritol (DTE). This mixture forces the enolization of the 3-keto group and silylation of hindered hydroxyls.
Reaction Pathway[3]
  • Evaporation: Take 50 µL of Working Standard (10 µg/mL). Evaporate to dryness under Nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of MSTFA:NH

    
    I:DTE (1000:2:4 v/w/w) .
    
    • Preparation: Dissolve 2 mg NH

      
      I and 4 mg DTE in 1 mL MSTFA. (Prepare fresh).
      
  • Incubation: Heat at 60°C for 20 minutes .

    • Mechanism: The I

      
       acts as a catalyst to silylate the enolized 3-keto group, forming the 3-TMS-enol ether derivative. The 17-acetate group usually remains intact under these mild conditions, or fully silylates if hydrolysis occurs (method dependent, but for acetate standards, we target the intact ester or controlled derivative).
      
  • Transfer: Transfer to a GC vial with a glass insert. Inject immediately.

Pathway Visualization

Derivatization Substrate Cloxotestosterone Acetate Intermediate Enolization (3-keto -> 3-enol) Substrate->Intermediate Heat 60°C Reagent MSTFA / NH4I / DTE (Catalyst) Reagent->Intermediate Silyl Donor Product 3-TMS-Enol-Cloxotestosterone Acetate Intermediate->Product -HI / -TFA

Caption: Derivatization mechanism converting the keto-steroid to its volatile TMS-enol ether form for enhanced GC-MS detection.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 or equivalent. Column: Rxi-1ms or HP-5ms (30 m x 0.25 mm x 0.25 µm). Ultra-inert phases are required to prevent adsorption of the chlorinated tail.

ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, low enough to minimize thermal degradation of the chloral ether.
Injection Mode Splitless (1 µL)Maximize sensitivity for trace standards.
Carrier Gas Helium @ 1.2 mL/minConstant flow for reproducible retention times.
Oven Program 180°C (1 min) → 20°C/min → 260°C → 5°C/min → 300°C (3 min)Slow ramp at the end separates closely eluting matrix interferences.
Transfer Line 280°CPrevent cold spots.
Ion Source 230°CStandard EI source temperature.
MS Acquisition (SIM Mode)

For quantitative reference, use Selected Ion Monitoring (SIM). Note: Exact ions must be confirmed via Full Scan (Protocol A), but theoretical targets are:

  • Target 1 (Quant):

    
    476  (Molecular Ion M
    
    
    
    ) - If intensity permits.
  • Target 2 (Qual):

    
    416  ([M - CH
    
    
    
    COOH]
    
    
    ) - Loss of acetate group.
  • Target 3 (Qual):

    
    478  (M+2 isotope) - Confirms Cl
    
    
    
    pattern.
  • Target 4 (Derivatized): If using Enol-TMS, the mass will shift by +72 Da (TMS - H). Look for

    
    548  (M
    
    
    
    ) and 533 (M-15).

Quality Assurance & Troubleshooting

  • Linearity: Prepare a 5-point curve (e.g., 50, 100, 200, 500, 1000 ng/mL). R

    
     must be > 0.995.
    
  • Carryover: Inject a solvent blank after the highest standard. Area of analyte in blank must be < 1% of LOQ.

  • Stability Check: If the peak area of the standard decreases by >5% over 10 injections, the injection liner may be dirty (active sites degrading the chloral moiety). Action: Change liner and trim column.

References

  • DrugFuture. this compound Chemical Data and CAS Registry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for this compound. Retrieved from [Link]

  • Walshe, M., O'Keeffe, M., & Le Bizec, B. (1998).[3] Studies on the determination of chlorotestosterone and its metabolites in bovine urine.[3] The Analyst, 123(12), 2687–2691. Retrieved from [Link]

  • Restek Corporation. Rapid Analysis of Steroid Hormones by GC/MS. Application Note. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing acid-catalyzed hydrolysis of hemiacetal ethers during storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PREV-ACID-HYDROLYSIS
Status: Open
Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing stability issues with hemiacetal ethers (chemically classified as acetals , including protecting groups like MOM, THP, SEM, and EE ). While these groups are designed to be robust against bases and nucleophiles, they possess a critical vulnerability: acid-catalyzed hydrolysis .

This guide addresses the "Silent Killer" of these compounds: Trace Acidity . Even nanomolar concentrations of protons (


 or 

), often originating from degrading solvents (CDCl

) or acidic silica surfaces, can trigger an autocatalytic decomposition cascade during storage.

Module 1: The "Silent Killer" – Solvent Acidity

Symptom: Your compound was pure by TLC after the column, but the


H NMR shows aldehyde peaks and free alcohol.
Diagnosis:  Spontaneous hydrolysis inside the NMR tube due to acidic impurities in Deuterated Chloroform (CDCl

).
The Mechanism of Failure

Chloroform decomposes in the presence of oxygen and light to form Phosgene and Deuterium Chloride (DCl) . This creates an acidic environment that instantly cleaves sensitive acetals.

HydrolysisMechanism Fig 1. Acid-Catalyzed Hydrolysis Cascade (The P-E-A-D Pathway) Acetal Acetal (R-O-CH2-OR') Intermed1 Protonated Intermediate Acetal->Intermed1 + Proton Proton Acid Catalyst (H+ / D+) Proton->Intermed1 Oxocarbenium Oxocarbenium Ion [R-O=CH2]+ Intermed1->Oxocarbenium - R'OH Hemiacetal Hemiacetal (Unstable) Oxocarbenium->Hemiacetal + Water Water Trace Water (H2O) Water->Hemiacetal Products Aldehyde + Alcohol (Decomposition) Hemiacetal->Products Collapse

[1][2]

Protocol A: The "Self-Validating" NMR Solvent Neutralization

Do not trust fresh bottles of CDCl


. Always treat them as acidic.
  • Preparation: Obtain a small Pasteur pipette.

  • The Filter: Pack the pipette with 2–3 cm of Basic Alumina (Activity I) or anhydrous Potassium Carbonate (

    
    ) .
    
  • The Filtration: Pass your CDCl

    
     through this plug directly into the NMR tube containing your sample.
    
  • Validation (The "Self-Check"):

    • Add a micro-spatula tip of solid

      
       directly to the NMR tube.
      
    • Shake well. If the solid remains at the bottom and the solution is clear, the acid is neutralized.

    • Note: If your compound is base-sensitive, use the Alumina method only.

Module 2: Bulk Storage & Handling

Symptom: The oil/gum turned into a mixture of starting material and degradation products after a week in the freezer. Diagnosis: Residual acid from silica gel chromatography. Silica is naturally acidic (pH ~4-5), and "invisible" protons remain adsorbed to the polar acetal oxygens.

Protocol B: The "Double-Quench" Workup

This workflow ensures no acid survives the isolation process.

StepActionScientific Rationale
1. Elution Add 1% Triethylamine (TEA) to your column solvent system.Neutralizes silica surface acidity immediately during purification.
2. Evaporation Do not heat the water bath above 35°C.Heat accelerates the rate-determining step (formation of the oxocarbenium ion).
3. The Spike Before final high-vacuum drying, add trace TEA (1 drop per gram of product) to the flask.Acts as a "sacrificial base" to scavenge any adventitious protons during storage.
4. Storage Store under Argon at -20°C.Argon is heavier than air and prevents moisture (hydrolysis reagent) and oxygen (oxidizer) ingress.
Decision Logic: Storage Conditions

StorageLogic Fig 2. Storage Decision Matrix based on Structural Stability Start Compound Isolated CheckType Is it a Cyclic Acetal? (e.g., Dioxolane) Start->CheckType CyclicYes Yes (More Stable) CheckType->CyclicYes Entropic Stability CyclicNo No (MOM, SEM, EE) High Risk CheckType->CyclicNo Acyclic Action1 Standard Storage (-20°C, Inert Gas) CyclicYes->Action1 Action2 Add 1% TEA in Solvent Store in Benzene/Matrix CyclicNo->Action2

Module 3: Stability Data & Reference

Not all "hemiacetal ethers" are created equal. Use this table to assess risk.

Protecting GroupStructure TypeAcid Sensitivity (pH < 4)Storage Risk
THP (Tetrahydropyranyl)Cyclic AcetalModerateLow
MOM (Methoxymethyl)Acyclic AcetalHighCritical
SEM (Trimethylsilylethoxymethyl)Acyclic AcetalVery HighCritical
EE (Ethoxyethyl)Acyclic AcetalExtremeCritical
Acetonide Cyclic KetalLowLow

Data synthesized from Greene's Protective Groups in Organic Synthesis.[3][4][5]

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) instead of Chloroform for NMR to avoid acidity? A: Yes, and you should.


 is generally less acidic than 

because it does not undergo the same photolytic decomposition into DCl/Phosgene. However, it is more expensive and volatile. If you must use

, follow Protocol A .

Q: My compound is already degrading. Can I save it? A: If hydrolysis has started (aldehyde peaks visible), immediate action is required:

  • Dilute the sample in Diethyl Ether .

  • Wash immediately with Saturated Aqueous NaHCO

    
     .
    
  • Dry over Na

    
    SO
    
    
    
    (avoid MgSO
    
    
    as it can be slightly acidic).
  • Re-concentrate with a drop of Triethylamine.

Q: Why do you call them "Hemiacetal Ethers" when they are Acetals? A: You are technically correct. A true hemiacetal has an


 group (

). These are unstable and usually not isolable. When we "protect" an alcohol as a MOM ether (

), we create a full acetal . However, in drug development vernacular, these are often colloquially grouped under hemiacetal derivatives due to their formation mechanism.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6][7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (The definitive guide on stability profiles).

  • Cambridge Isotope Laboratories. (n.d.). Deuterated Chloroform Acidity and Stabilization. (Documentation on DCl formation in NMR solvents).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[8] Oxford University Press. (Mechanism of oxocarbenium ion formation).

  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis of acetal, ketal, and ortho ester hydrolysis.[1] Journal of the American Chemical Society, 108(25), 8050-8056.[1]

Sources

Technical Support Center: Enhancing Ionization Efficiency of Chlorinated Steroids in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of chlorinated steroids by LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the detection and quantification of these complex molecules. The inherent chemical properties of chlorinated steroids—often neutral, non-polar, and lacking easily ionizable functional groups—present a significant hurdle for achieving the low limits of detection required in many applications.[1]

This document moves beyond simple protocols to explain the underlying principles of ionization and provide a logical framework for troubleshooting and method development. We will explore strategies ranging from mobile phase optimization and alternative ionization techniques to chemical derivatization.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the analysis of chlorinated steroids.

Q1: Why is my chlorinated steroid signal so low in ESI positive mode?

A: The primary reason for low signal intensity is poor ionization efficiency.[2][3][4] Most chlorinated steroids are neutral molecules with low proton affinity. In electrospray ionization (ESI), the formation of a protonated molecule ([M+H]⁺) is inefficient without an easily accessible basic site to accept a proton. The steroid's core structure is not basic, and the presence of chlorine can further influence its electronic properties, making protonation difficult.

Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for my chlorinated steroid?

A: The choice is highly dependent on the specific steroid's properties. While ESI is the most common LC-MS interface, APCI is often a superior choice for neutral, less polar, and more thermally stable compounds like many steroids. [5][6][7] APCI utilizes a gas-phase chemical ionization mechanism that can be much more efficient for such molecules.[7] If you have poor results with ESI, testing APCI is a critical troubleshooting step. Some studies have shown sensitivity for certain steroids to be over 100-fold higher with APCI compared to ESI.[8]

Q3: What's the quickest way to boost my signal without chemical derivatization?

A: The most direct approach is to optimize your mobile phase additives. Two key strategies are:

  • Use very low concentrations of acid: Instead of the standard 0.1% formic acid, try adding only 50-200 ppm (0.005-0.02%). This has been shown to significantly enhance the signal for neutral steroids.[9][10]

  • Add ammonium fluoride (NH₄F): Replacing standard additives with a low concentration of ammonium fluoride (e.g., in the mobile phase) has resulted in 5- to 10-fold sensitivity gains for some steroids.[8][11] It is thought to work by reducing competing ions in the ESI process.[11]

Q4: I see multiple adducts ([M+Na]⁺, [M+K]⁺) in my spectrum. Is this good or bad?

A: It can be both. Uncontrolled adduct formation is generally detrimental because it splits your analyte signal across multiple ionic species, reducing the intensity of your target ion and complicating quantification.[12][13] However, if your compound does not form an [M+H]⁺ ion effectively, intentionally and consistently promoting a single adduct (e.g., [M+Na]⁺ by adding a small amount of sodium acetate) can be a viable strategy to produce a stable, high-intensity signal for quantification.[10][14] The key is control and consistency.

Q5: Can I use negative ion mode for chlorinated steroids?

A: Generally, negative ion mode is less effective unless the steroid has a functional group that can be easily deprotonated (like a phenol in an estrogen) or can form a stable anion. For most neutral chlorinated steroids, positive ion mode (either as [M+H]⁺ or an adduct) is the more common and successful approach. However, if the structure contains highly electronegative groups beyond chlorine that could stabilize a negative charge, it is worth exploring.

Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Mobile Phase Optimization

Core Problem: You have a validated chromatographic method, but the signal intensity for your chlorinated steroid is too low for the required sensitivity, and you observe significant baseline noise.

Causality—The "Why": Standard LC-MS mobile phases (e.g., 0.1% formic acid in water/acetonitrile) are optimized for compounds that are already partially ionized in solution or have a high proton affinity.[15] Neutral steroids do not fit this profile. The mobile phase environment must be actively manipulated to either facilitate protonation, encourage adduct formation, or suppress competing ions.

Troubleshooting Workflow: Mobile Phase Optimization

start Start: Low Signal with 0.1% Formic Acid step1 Strategy 1: Reduce Acid Concentration to ppm Level (e.g., 50-200 ppm FA) start->step1 decision1 Signal Improved? step1->decision1 step2 Strategy 2: Introduce Ammonium Fluoride (NH₄F) decision2 Signal Improved? step2->decision2 step3 Strategy 3: Promote Controlled Adduct Formation (e.g., add Sodium Acetate) decision3 Signal Improved? step3->decision3 decision1->step2 No end_success Method Optimized decision1->end_success Yes decision2->step3 No decision2->end_success Yes decision3->end_success Yes end_fail Proceed to Derivatization or Ion Source Change decision3->end_fail No

Caption: A logical workflow for troubleshooting low signal via mobile phase optimization.

Solution Pathways & Protocols

  • Low-Concentration Acid Additives: High concentrations of acids can sometimes suppress the signal for neutral compounds.[9] Reducing the acid concentration to the low ppm range can create a more favorable environment for ionization of these specific analytes.

    • Protocol: Prepare a 0.1% formic acid stock solution in water or methanol. Then, perform a serial dilution to create mobile phase A with final formic acid concentrations of 200 ppm, 100 ppm, 50 ppm, and 20 ppm. Analyze your standard at each concentration to find the optimal level.

  • Ammonium Fluoride as a Sensitivity Enhancer: Ammonium fluoride has emerged as a powerful additive for improving steroid sensitivity.[11] It is particularly useful in multi-steroid panels.[16]

    • Protocol: See Section 3 for a detailed protocol on preparing ammonium fluoride mobile phases. Test a range of concentrations in your mobile phase (e.g., 0.1 mM to 2 mM) to determine the best signal-to-noise ratio.

    • Causality: While the exact mechanism is debated, NH₄F is believed to improve the desolvation process and may reduce the formation of undesirable sodium or potassium adducts by sequestering these competing ions, thereby favoring the formation of the protonated molecule.[11]

  • Promoting Controlled Adduct Formation: If protonation is inefficient, forming a stable adduct with a metal cation or ammonium is a robust alternative.

    • Protocol: To promote sodium adducts ([M+Na]⁺), add 1-2 mM of sodium acetate or sodium formate to your mobile phase.[14] To promote ammonium adducts ([M+NH₄]⁺), use ammonium formate or ammonium acetate as your primary additive.[17]

    • Trustworthiness: This approach is self-validating. You should observe a shift in the primary ion in your mass spectrum from the m/z of [M+H]⁺ to the m/z of [M+Na]⁺ (a shift of +21.98 Da relative to [M+H]⁺) or [M+NH₄]⁺ (+17.03 Da). The signal for this new ion should be significantly more intense and stable.

Strategy Typical Concentration Expected Signal Enhancement Primary Ion Formed Reference
Low-Concentration Formic Acid20-200 ppm (v/v)2 to 50-fold[M+H]⁺[9][10]
Ammonium Fluoride0.1 - 2 mM5 to 10-fold[M+H]⁺[8][11]
Sodium Acetate1 - 5 mMVariable, can be >100-fold[M+Na]⁺[10][14]
Ammonium Formate/Acetate2 - 10 mMVariable[M+NH₄]⁺ or [M+H]⁺[17][18]
Guide 2: Chemical Derivatization for Ultimate Sensitivity

Core Problem: Mobile phase optimization provides a modest improvement, but you still cannot reach the required picogram-level limits of detection for your chlorinated steroid in a complex matrix like plasma.

Causality—The "Why": When the intrinsic properties of a molecule prevent efficient ionization, the most effective solution is to chemically alter the molecule by attaching a permanent charge or a highly basic "tag".[2][3][4] This process, known as derivatization, fundamentally changes the molecule's ionization properties, making it highly responsive to ESI.

Derivatization Strategy Selection

start Chlorinated Steroid decision1 Does it have a carbonyl (keto) group? start->decision1 decision2 Does it have a hydroxyl group? decision1->decision2 No reagent1 Use Girard's Reagent P (GirP) Targets C=O group Adds permanent positive charge decision1->reagent1 Yes reagent2 Use Dansyl Chloride or similar Targets -OH group Adds high proton affinity tag decision2->reagent2 Yes no_group Derivatization not feasible with these common methods. Re-evaluate Ion Source (APCI). decision2->no_group No

Sources

Technical Support Center: Troubleshooting Plasma Protein Binding (PPB) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mass Balance Challenge

In plasma protein binding (PPB) assays, particularly those using Equilibrium Dialysis (ED) or Rapid Equilibrium Dialysis (RED), Mass Balance Recovery is the primary quality control metric. It represents the percentage of the compound accounted for at the end of the experiment compared to the amount added at the start.

The Gold Standard: A recovery rate between 70% and 130% is generally required for a valid assay.

When recovery drops below 70%, it indicates that the compound is "disappearing" from the system. This guide dissects the three root causes of this disappearance: Non-Specific Binding (NSB) , Instability , and Solubility , and provides field-proven protocols to resolve them.

Diagnostic Workflow

Before changing your assay conditions, you must diagnose the specific cause of the mass loss. Do not guess; use this logic tree to isolate the variable.

DiagnosticWorkflow Start START: Low Recovery (<70%) StabCheck Step 1: Stability Check (Incubate in Plasma & Buffer separately) Start->StabCheck SolCheck Step 2: Solubility Check (Visual & Concentration) StabCheck->SolCheck Stable Unstable Root Cause: Chemical Instability StabCheck->Unstable Conc. drops >20% NSBCheck Step 3: NSB Assessment (Adsorption to device) SolCheck->NSBCheck Soluble Insoluble Root Cause: Precipitation SolCheck->Insoluble Precipitate visible or low conc. Adsorption Root Cause: Non-Specific Binding (NSB) NSBCheck->Adsorption Mass lost to plastic

Figure 1: Diagnostic logic tree for isolating the root cause of low recovery in PPB assays.

Root Cause Analysis & Solutions

Issue 1: Non-Specific Binding (NSB)

The Problem: Hydrophobic compounds (high LogP) adhere to the Teflon® or polypropylene walls of the dialysis device or the membrane itself. The Mechanism: The compound leaves the liquid phase and coats the plastic, removing it from the equilibrium equation.

Solution A: The "Post-Dialysis Rinse" (Mass Balance Rescue)

Before discarding a "failed" experiment, perform a rinse to confirm NSB. If the missing mass is recovered in the rinse, the assay may still be valid (see FAQ).

Protocol:

  • Remove the plasma and buffer samples for analysis as usual.

  • Do not discard the device.

  • Add a volume of 50:50 Acetonitrile:Water (equal to the original sample volume) to both chambers.

  • Incubate/shake for 15–30 minutes at 37°C.

  • Analyze the rinse solution.

  • Calculation: Add the mass found in the rinse to the mass in the plasma/buffer. If Total Mass

    
     100%, you have confirmed NSB.
    
Solution B: Surfactant Addition (Prevention)

Adding a surfactant to the receiver (buffer) side can maintain "sink conditions" and prevent sticking.

AdditiveConcentrationProsCons
Tween-20 0.05% – 0.1%Common, MS-compatible in low amounts.Can cause ion suppression if not washed out.
SDS 0.01%Strong desorption.High risk of interfering with LC-MS; difficult to remove.
Solutol (HS-15) 0.01%Validated for lipophilic drugs; low protein binding.Less common in standard labs.

Critical Note: Never add surfactant to the plasma side, as it can disrupt the protein-drug interaction itself.

Issue 2: Chemical Instability

The Problem: The compound degrades during the 4–6 hour incubation at 37°C. The Mechanism: Plasma contains active esterases, amidases, and oxidases. If your compound is a prodrug or enzymatically labile, it will vanish.

Protocol: Stability Control

Run a concurrent stability assessment alongside your dialysis:

  • Spike compound into plasma (T0).

  • Aliquot half immediately for analysis (T0).

  • Incubate the rest in a standard tube (not dialysis device) at 37°C for the assay duration (T_end).

  • Analysis: If

    
    , the issue is instability, not the device.
    

Fix:

  • Use pH adjustment (acidify plasma if stable at low pH).

  • Add enzyme inhibitors (e.g., PMSF for esterases, DFP).

  • Perform the assay at 4°C (though this changes binding kinetics and is not physiological).

Issue 3: Solubility & Precipitation

The Problem: The compound crashes out of solution, particularly in the buffer chamber where there are no proteins to solubilize it.

Fix:

  • Visual Check: Hold the plate up to a light source. Turbidity implies precipitation.

  • Cosolvents: Ensure your spiking solution (DMSO) does not exceed 1% final volume.

  • Concentration: Lower the spiking concentration. If testing at 10 µM, drop to 1 µM.

Advanced Workflow: The "Pre-Conditioning" Method

For sticky compounds where surfactants fail, use the Pre-Conditioning method to saturate binding sites on the plastic before the assay begins.

PreConditioning Step1 1. Pre-Incubation Fill device with unlabeled compound (same conc.) Step2 2. Saturate Incubate 30 mins to coat plastic walls Step1->Step2 Step3 3. Discard Remove liquid; Do NOT wash Step2->Step3 Step4 4. Run Assay Add experimental samples (Plastic sites are now full) Step3->Step4

Figure 2: Pre-conditioning workflow to saturate non-specific binding sites prior to assay start.

Frequently Asked Questions (FAQs)

Q: If my recovery is 50% due to NSB, is my


 (fraction unbound) data useless? 
A:  Not necessarily. According to seminal work by Di et al. (Pfizer), if equilibrium is reached between the free drug in plasma and the free drug in buffer, the 

calculation remains valid despite mass loss to the device walls. The "free" concentration in the buffer represents the true equilibrium state. However, you must validate that the time was sufficient to reach equilibrium.

Q: Why is the volume in my plasma chamber increasing? A: This is "Volume Shift" caused by osmotic pressure. Plasma proteins pull water from the buffer side.

  • Fix: Ensure the buffer is isotonic (PBS).

  • Fix: Seal the device tightly to prevent evaporation.

  • Correction: If volume shift <10%, ignore it. If >10%, correct the calculation:

    
    .
    

Q: Can I use Ultrafiltration (UF) instead to fix recovery? A: UF solves the "time" issue (it's fast) and avoids long exposure to plastic, which helps with stability. However, UF suffers from NSB to the filter membrane and "sieving" effects. If NSB is your main issue in Dialysis, it will likely be an issue in UF too.

References

  • Thermo Fisher Scientific. (2023).[1] Pierce™ RED Device Inserts User Guide (Pub.No. MAN0011571). [1][2][3]

  • Di, L., et al. (2012). Impact of recovery on fraction unbound using equilibrium dialysis.[4][5][6] Journal of Pharmaceutical Sciences.[5][6][7][8]

  • Wan, H., & Rehngren, M. (2006). High-throughput screening of protein binding using rapid equilibrium dialysis. Journal of Chromatography A.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Resolution of Cloxotestosterone acetate from testosterone metabolites

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for analytical chemists and metabolic researchers.

Topic: Bioanalytical Resolution of Cloxotestosterone Acetate (Clostebol Acetate) & Metabolites from Endogenous Androgens. Ticket ID: BIO-ANA-4CL-T Status: Open for Consultation[1][2]

Core Technical Briefing

The Analytical Challenge: You are attempting to resolve This compound (4-chlorotestosterone acetate) and its downstream metabolites from the endogenous Testosterone (T) metabolome.[2]

  • The Precursor Reality: this compound is a prodrug. In biological matrices (urine/plasma), the acetate ester is rapidly hydrolyzed by esterases to 4-chlorotestosterone (Clostebol) .[2] Therefore, "resolution" typically refers to separating Clostebol metabolites from Testosterone metabolites.[2]

  • The Structural Marker: The chlorine atom at position C4 is your primary discriminator. It introduces two critical analytical advantages:

    • Mass Shift: A +34 Da shift relative to the non-chlorinated analog.[1]

    • Isotopic Signature: The naturally occurring

      
       and 
      
      
      
      isotopes create a distinct spectral pattern (approximate 3:1 abundance ratio) absent in endogenous steroids.[2]
  • The Metabolic Divergence: The C4-chloro group sterically hinders

    
    -reductase.[1][2][3] While Testosterone is extensively reduced to 
    
    
    
    -dihydrotestosterone (DHT), Clostebol preferentially follows the
    
    
    -pathway or retains the 4-ene structure, altering the final metabolite profile.[1][2]

Visualizing the Separation Logic

The following diagram illustrates the metabolic divergence and the critical analytical checkpoints for resolving these compounds.

G cluster_exogenous Exogenous Pathway (Analyte) cluster_endogenous Endogenous Pathway (Interference) CloxAc Cloxotestosterone Acetate Clostebol Clostebol (4-chloro-T) CloxAc->Clostebol Hydrolysis (Rapid) M1 Metabolite M1 (4-chloro-androst-4-en-3α-ol-17-one) Clostebol->M1 3α-HSD reduction (Main Urinary Marker) M5 Metabolite M5 (4-chloro-androstan-3β-ol-17-one) Clostebol->M5 Reduction Resolution ANALYTICAL RESOLUTION (GC-MS / LC-MS) M1->Resolution Cl Isotope Pattern +34 Da Shift Testosterone Testosterone (Endogenous) DHT DHT (5α-reduction) Testosterone->DHT 5α-Reductase Andro Androsterone Testosterone->Andro Etio Etiocholanolone Testosterone->Etio Andro->Resolution No Cl Pattern

Caption: Metabolic divergence showing the persistence of the Chlorine marker (M1/M5) vs. endogenous pathways, facilitating analytical resolution.

Experimental Protocols (Self-Validating)

Protocol A: Sample Preparation for GC-MS (Urinary Metabolites)

Objective: Isolate Clostebol metabolites (M1) from the androgen matrix.[1][2] Validation Check: Use Methyltestosterone as an Internal Standard (ISTD) to verify hydrolysis and extraction efficiency.

  • Hydrolysis (Critical Step):

    • Aliquot 2 mL urine.[1][2] Add 25 µL

      
      -glucuronidase (
      
      
      
      K12).[1][2]
    • Buffer to pH 7.0 with phosphate buffer.[1][4]

    • Incubate at 50°C for 60 minutes.

    • Why? Clostebol metabolites are excreted as glucuronides.[1][2] Failure here results in false negatives.[1]

  • Extraction (LLE):

    • Add 5 mL tert-butyl methyl ether (TBME).[1][2]

    • Shake (20 min) and centrifuge. Freeze the aqueous phase (cryogenic separation) and decant the organic layer.[2]

    • Evaporate to dryness under nitrogen at 40°C.

  • Derivatization (MSTFA):

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) / NH4I / Dithioerythritol (1000:2:4 v/w/w).[1][2]

    • Incubate at 60°C for 15 minutes.

    • Why? Converts polar hydroxyl groups to volatile TMS-ethers for GC stability.

    • Validation: The resulting derivative for M1 should be the bis-TMS ether.[1]

Protocol B: Chromatographic Conditions

System: GC-MS/MS (Triple Quadrupole recommended for trace analysis).[1][2] Column: Agilent HP-Ultra 1 or equivalent (17m, 0.2mm ID, 0.11µm film).[2]

ParameterSettingRationale
Carrier Gas Helium, 1 mL/min (constant flow)Standard for MS stability.[1][2]
Injection Split 1:10 or Splitless (trace)Balance between sensitivity and column overload.
Temp Program 180°C (0 min)

3°C/min

230°C

20°C/min

310°C
Slow ramp separates the complex steroid cluster (Andro/Etio/M1).[2]
Transfer Line 300°CPrevents condensation of high-boiling steroids.[1][2]

Troubleshooting & FAQs (Technical Support)

Issue 1: Co-elution with Endogenous Steroids

Q: I see a peak at the expected retention time for Clostebol M1, but I suspect it's an endogenous interference. How do I confirm?

A: You must utilize the Chlorine Isotope Ratio Check . Endogenous steroids (C, H, O only) have a predictable isotopic pattern based on


.[2] Clostebol metabolites contain one Chlorine atom.[1][2][5][6][7]
  • Action: Monitor the molecular ion (

    
    ) and the 
    
    
    
    ion.
  • The Rule: If the compound is chlorinated, the

    
     peak (representing 
    
    
    
    ) must be approximately 32-35% of the intensity of the parent peak (
    
    
    ).[2]
  • Pass:

    
     intensity is ~33%.[1][2]
    
  • Fail:

    
     intensity is <5% (Likely endogenous Androsterone interference).[1][2]
    
Issue 2: Missing "Acetate" Peak

Q: I am injecting plasma samples looking for this compound but only finding Clostebol. Is my extraction degrading the ester?

A: Not necessarily.

  • Physiology: The half-life of steroid esters in blood is extremely short (minutes) due to plasma esterases.[1][2]

  • Fix: If you must detect the intact acetate (e.g., for formulation analysis or injection site swabbing), you must inhibit esterase activity immediately upon sample collection.[2]

  • Protocol Adjustment: Collect blood into tubes containing Sodium Fluoride/Potassium Oxalate (Gray top) and keep on ice.[2] Process immediately. For urine, you will effectively never see the acetate; target the M1 metabolite.

Issue 3: Low Sensitivity for M1

Q: My limit of detection (LOD) for the main metabolite (M1) is poor compared to Testosterone.

A: This is often due to poor derivatization efficiency of the sterically hindered 4-chloro group or adsorption in the GC liner.[1]

  • Solution 1 (Liner): Switch to a deactivated, baffled liner.[2] Chlorinated steroids are reactive.[1][2][8]

  • Solution 2 (Ions): Ensure you are monitoring the correct transitions.

    • Parent Ion (bis-TMS):

      
       466 (for 
      
      
      
      )[1][2]
    • Target Fragment:

      
       431 (Loss of Cl) is often distinct.[2]
      
    • Note: The 4-chloro group stabilizes the A-ring, altering fragmentation compared to T-metabolites.[1][2]

Reference Data: Mass Transitions

Use these values to program your MS method.

AnalyteDerivativeMolecular Ion (

)
Base Peak (

)
Diagnostic Ion (

)
Clostebol M1 bis-TMS466451 (

)
468 (33% abundance)
Androsterone bis-TMS434419 (

)
436 (<5% abundance)
Etiocholanolone bis-TMS434419 (

)
436 (<5% abundance)
Testosterone bis-TMS432417 (

)
434 (<5% abundance)

References

  • Schänzer, W. (1996).[1][2] Metabolism of anabolic androgenic steroids. Clinical Chemistry, 42(7), 1001-1020.[2] Link[2]

  • Gou, Y., et al. (2015).[2] New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control. Journal of Mass Spectrometry, 50(1), 188-197.[2] Link

  • World Anti-Doping Agency (WADA). (2023).[1][2] WADA Technical Document - TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes. Link

  • PubChem. (2024).[1][2][5] Clostebol Acetate Compound Summary. National Library of Medicine.[1][9] Link[2]

Sources

Validation & Comparative

A Comparative Bioequivalence Study Design: Cloxotestosterone Acetate vs. Testosterone Enanthate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for a proposed bioequivalence study comparing two long-acting injectable androgens: Cloxotestosterone Acetate and Testosterone Enanthate. As a critical component of drug development and regulatory submission, establishing bioequivalence is paramount for generic drug approval and for comparing therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in scientific principles and regulatory expectations.

Introduction: The Rationale for Comparison

Testosterone replacement therapy (TRT) is a cornerstone for managing male hypogonadism. The therapeutic efficacy of TRT is significantly influenced by the pharmacokinetic profile of the testosterone ester used, which dictates the dosing frequency and the stability of serum testosterone levels. Testosterone Enanthate is a widely used medium-acting ester, typically administered every 1 to 4 weeks, that can lead to initial supraphysiological peaks and subsequent troughs in testosterone levels.[1][2] In contrast, this compound, known by the brand name Caprosem, is reported to be a longer-acting formulation, with a single administration lasting 4 to 6 weeks.[3]

The distinct chemical structures of these two compounds underpin their different pharmacokinetic profiles. Testosterone Enanthate is the 17β-heptanoate ester of testosterone, while this compound is the O-acetate ester of cloxotestosterone, the 17β-trichloro hemiacetal ether of testosterone.[3][4] These modifications at the 17β-position of the steroid nucleus influence the rate of hydrolysis and subsequent release of active testosterone into the circulation.

To date, a direct, head-to-head bioequivalence study comparing this compound and Testosterone Enanthate is not publicly available. This guide, therefore, outlines a robust, scientifically sound, and ethically considered study design to definitively compare their pharmacokinetic profiles and establish bioequivalence. The proposed study adheres to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the assessment of bioequivalence, particularly for long-acting injectable formulations.[5][6][7]

Chemical Structures and Mechanisms of Action

A fundamental understanding of the molecular entities is crucial for designing a bioequivalence study.

Chemical Structures

The structural differences between this compound and Testosterone Enanthate are illustrated below. These differences directly impact their lipophilicity and susceptibility to enzymatic cleavage, which in turn governs their absorption and elimination kinetics.

cluster_0 This compound cluster_1 Testosterone Enanthate Cloxo C23H31Cl3O4 TestE C26H40O3

Caption: Molecular formulas of this compound and Testosterone Enanthate.

Mechanism of Action

Both this compound and Testosterone Enanthate are prodrugs of testosterone.[4][8] Upon intramuscular injection, they form a depot in the muscle tissue from which the ester is slowly released into the bloodstream. Esterase enzymes in the blood and tissues then cleave the ester bond, releasing free, biologically active testosterone.[4]

Testosterone exerts its effects by binding to and activating androgen receptors (AR) located within the cytoplasm of target cells.[8] The testosterone-AR complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs). This interaction modulates the transcription of androgen-responsive genes, leading to the physiological and pharmacological effects of androgens, including the development and maintenance of male secondary sexual characteristics and anabolic effects on muscle and bone.

Prodrug (Ester) Prodrug (Ester) Free Testosterone Free Testosterone Prodrug (Ester)->Free Testosterone Esterase Cleavage Androgen Receptor (AR) Androgen Receptor (AR) Free Testosterone->Androgen Receptor (AR) Binding Translocation to Nucleus Translocation to Nucleus Androgen Receptor (AR)->Translocation to Nucleus Binds to HREs on DNA Binds to HREs on DNA Translocation to Nucleus->Binds to HREs on DNA Modulation of Gene Transcription Modulation of Gene Transcription Binds to HREs on DNA->Modulation of Gene Transcription Androgenic & Anabolic Effects Androgenic & Anabolic Effects Modulation of Gene Transcription->Androgenic & Anabolic Effects

Caption: General mechanism of action for testosterone prodrugs.

Proposed Bioequivalence Study Protocol

This section details a proposed single-dose, randomized, two-period, two-sequence, crossover study design to compare the pharmacokinetics of a test product (this compound) with a reference product (Testosterone Enanthate).

Study Objectives
  • Primary Objective: To compare the rate and extent of absorption of testosterone after a single intramuscular injection of this compound versus Testosterone Enanthate in healthy hypogonadal male subjects.

  • Secondary Objectives: To evaluate the safety and tolerability of single doses of both formulations.

Study Design

A crossover design is proposed to minimize inter-subject variability. However, due to the long-acting nature of these compounds, a sufficient washout period is critical to prevent carryover effects.

cluster_0 Sequence 1 cluster_1 Sequence 2 P1_S1 Period 1: Test Product (this compound) WO1 Washout Period P1_S1->WO1 P2_S1 Period 2: Reference Product (Testosterone Enanthate) WO1->P2_S1 P1_S2 Period 1: Reference Product (Testosterone Enanthate) WO2 Washout Period P1_S2->WO2 P2_S2 Period 2: Test Product (this compound) WO2->P2_S2

Caption: Proposed two-period, two-sequence crossover study design.

Subject Population
  • Inclusion Criteria:

    • Healthy adult males, aged 18-50 years.

    • Diagnosed with primary or secondary hypogonadism, confirmed by two separate morning serum total testosterone measurements below 300 ng/dL.

    • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

    • Willing and able to provide written informed consent.

  • Exclusion Criteria:

    • History of prostate or breast cancer.

    • Severe benign prostatic hyperplasia (BPH).

    • Hematocrit > 50%.

    • Untreated severe obstructive sleep apnea.

    • Severe congestive heart failure.

    • Use of any androgenic or anabolic steroids within the 6 months prior to the study.

    • Known allergy or hypersensitivity to testosterone or any of the excipients in the formulations.

Dosing and Administration
  • Test Product: A single intramuscular injection of 100 mg this compound.

  • Reference Product: A single intramuscular injection of 250 mg Testosterone Enanthate.

  • Administration: Deep gluteal intramuscular injection.

Pharmacokinetic Sampling

Blood samples for the determination of total testosterone, free testosterone, and potentially key metabolites will be collected at the following time points:

  • Pre-dose (0 hours)

  • Post-dose: 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, 504, 672, 840, and 1008 hours.

The extended sampling schedule is necessary to accurately characterize the terminal elimination phase of these long-acting esters.

Analytical Method

Plasma concentrations of testosterone and its metabolites will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10][11][12][13] This method provides the necessary sensitivity and specificity for accurate quantification.

Pharmacokinetic and Statistical Analysis

The following pharmacokinetic parameters will be calculated for total and free testosterone using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time 0 extrapolated to infinity.

  • t1/2: Terminal elimination half-life.

Bioequivalence will be assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) for total testosterone. The acceptance criteria for bioequivalence are 90% CIs within the range of 80.00% to 125.00%.

Hypothetical Pharmacokinetic Data and Comparison

Due to the lack of published human pharmacokinetic data for this compound, the following table presents hypothetical data based on its known long duration of action, alongside typical values for Testosterone Enanthate derived from published studies.

ParameterThis compound (100 mg) - HypotheticalTestosterone Enanthate (250 mg) - Literature Derived
Cmax (ng/dL) 800 - 12001500 - 2500[14][15]
Tmax (days) 5 - 71.5 - 3[14]
AUC(0-t) (ng·h/dL) 250,000 - 350,000200,000 - 300,000
t1/2 (days) 18 - 254.5 - 8[15]

Note: The hypothetical values for this compound are projected to show a lower Cmax, a delayed Tmax, and a longer elimination half-life compared to Testosterone Enanthate, consistent with its reported longer duration of action.

cluster_0 Hypothetical Pharmacokinetic Profiles TE Testosterone Enanthate (Higher Peak, Shorter Duration) CA This compound (Lower Peak, Longer Duration)

Sources

Safety Operating Guide

Operational Guide: Personal Protective Equipment (PPE) for Handling Cloxotestosterone Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for the handling of Cloxotestosterone acetate. As a potent synthetic anabolic-androgenic steroid (AAS), this compound necessitates a rigorous and informed approach to personal protection to ensure the safety of all laboratory personnel.[1][2] The procedures outlined herein are designed to build a culture of safety and confidence, transforming procedural steps into a self-validating system of protection. The core principle of this guide is that while engineering controls (such as fume hoods and glove boxes) are the primary line of defense, the correct use of Personal Protective Equipment (PPE) is the critical final barrier protecting the researcher.[3]

Hazard Assessment: Understanding the Risk Profile

This compound is a derivative of testosterone and must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI).[1][2][4] While a specific Occupational Exposure Limit (OEL) for this compound is not established, the hazard profile can be inferred from testosterone and other potent steroids. These compounds are pharmacologically active materials that can exert physiological effects at low doses.[5]

The primary risks associated with this class of compounds include:

  • Reproductive Toxicity: May damage fertility or the unborn child.[5][6][7][8]

  • Carcinogenicity: Suspected of causing cancer.[5][6][8]

  • Acute Toxicity: Harmful if swallowed.[5][8]

Due to this risk profile, this compound should be managed under a high-potency containment strategy, likely corresponding to a Category 3 or 4 handling system, where the open handling of powders is prohibited and specialized controls are required.[3][9]

Table 1: Hazard Profile Summary for Anabolic-Androgenic Steroids

Hazard ClassificationDescriptionRationale
Reproductive Toxicity Category 1B/2Androgens are known to cause masculinization of the female fetus and can impair fertility in both males and females.[7]
Carcinogenicity Category 1B/2Long-term therapy with anabolic steroids has been associated with liver toxicity and neoplasms.[5][7]
Acute Oral Toxicity Category 4The compound is considered harmful if ingested.[8]
Environmental Hazard Aquatic Acute 1Steroids can be very toxic to aquatic life, making proper disposal critical.[8]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following represents the minimum required PPE for handling this compound in any form.

Hand Protection: The First Barrier

Direct skin contact is a primary route of exposure. Therefore, robust hand protection is non-negotiable.

  • Protocol: Double-gloving with chemical-resistant nitrile gloves is mandatory.

  • Causality: The outer glove bears the primary contamination. The inner glove serves as a clean secondary barrier, protecting the skin during the critical doffing (removal) process and in the event the outer glove is breached. Always inspect gloves for tears or defects before use.[10] For prolonged tasks, consult the glove manufacturer’s data for chemical breakthrough times.

Body Protection: Preventing Systemic Exposure

Contamination of personal clothing can lead to prolonged, unnoticed exposure and the risk of "take-home" contamination.

  • Protocol: A disposable, solid-front, long-sleeved gown with tight-fitting cuffs is required. For tasks with a higher risk of splashes or powder aerosolization, a disposable "bunny suit" coverall should be used.[11]

  • Causality: Standard lab coats are insufficient as they are often not fluid-resistant and can become a source of contamination. Disposable gowns ensure that any contamination is contained and removed from the laboratory at the end of the procedure.

Eye and Face Protection: Shielding Sensitive Membranes

Protecting the eyes and face is critical, especially when handling liquids or powders that could splash or become airborne.

  • Protocol: At a minimum, wear safety glasses with side shields. For handling solutions or any task with a splash risk, upgrade to chemical splash goggles.[11][12] When handling powders outside of a contained system (which is strongly discouraged), a full-face shield worn over goggles is required.[12]

  • Causality: The mucous membranes of the eyes are a rapid absorption route. Goggles provide a seal around the eyes to protect from splashes from any direction, while a face shield adds a further layer of protection for the entire face.[11][12]

Respiratory Protection: Guarding Against Inhalation

Inhalation of potent compound dust is a significant exposure risk.

  • Protocol: All weighing and handling of this compound powder must be performed within a certified chemical fume hood, glove box, or other ventilated containment enclosure. If a risk assessment determines a potential for aerosolization outside of primary containment, respiratory protection is mandatory. An N95 respirator is the minimum requirement for incidental powder handling, but a Powered Air-Purifying Respirator (PAPR) is recommended for any procedure with a higher risk of aerosol generation.[11][13]

  • Causality: Standard surgical masks do not provide protection against inhaled chemical particulates and are not a substitute for a NIOSH-approved respirator.[11] A PAPR provides a higher protection factor and is often more comfortable for extended use.

Procedural Guidance: Donning and Doffing Protocols

The sequence of putting on and, more importantly, taking off PPE is vital to prevent cross-contamination.

Donning (Putting On) Sequence
  • Shoe Covers: Don first.

  • Inner Gloves: Don a pair of nitrile gloves.

  • Gown/Coverall: Don the protective gown, ensuring full coverage.

  • Respiratory Protection: Don N95 respirator or PAPR hood. Perform a seal check.

  • Eye/Face Protection: Don goggles and/or face shield.

  • Outer Gloves: Don a second pair of nitrile gloves, ensuring they overlap the cuffs of the gown.

Doffing (Taking Off) Sequence: The Critical Path to Safety

The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands).

  • Decontaminate: If possible, wipe down outer gloves and other gross contamination before starting the doffing process.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the exposed inner glove to slide under the cuff of the other outer glove and remove it. Dispose of immediately in the designated waste container.

  • Gown/Coverall & Shoe Covers: Untie the gown. Peel it away from your body, turning it inside out as you go to contain the contaminated exterior. Roll it into a bundle and dispose of it. Remove shoe covers.

  • Exit the Immediate Area: Step out of the immediate handling area.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.

  • Respiratory Protection: Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface with bare skin.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Doffing_Workflow cluster_contaminated Contaminated Area cluster_clean Clean Area Decontaminate 1. Decontaminate Outer Surfaces RemoveOuterGloves 2. Remove Outer Gloves Decontaminate->RemoveOuterGloves RemoveGown 3. Remove Gown & Shoe Covers RemoveOuterGloves->RemoveGown RemoveEyeFace 4. Remove Eye/Face Protection RemoveGown->RemoveEyeFace Exit Handling Area RemoveRespirator 5. Remove Respirator RemoveEyeFace->RemoveRespirator RemoveInnerGloves 6. Remove Inner Gloves RemoveRespirator->RemoveInnerGloves WashHands 7. Wash Hands Thoroughly RemoveInnerGloves->WashHands

Caption: Workflow for the safe removal (doffing) of PPE.

Decontamination and Disposal Plan

All materials that come into contact with this compound must be treated as hazardous pharmaceutical waste.

  • Operational Plan:

    • Segregation: All disposable PPE (gloves, gowns, shoe covers), consumables (pipette tips, weigh boats, wipes), and empty vials must be disposed of directly into a designated, clearly labeled hazardous waste container. This container should be yellow or black and marked "Hazardous Pharmaceutical Waste" or as required by your institution's policy.

    • Sharps: Needles and syringes must be placed in a dedicated sharps container rated for hazardous drug waste.

    • Spills: In case of a spill, use a spill kit designed for cytotoxic or hazardous drugs. All materials used for cleanup must also be disposed of as hazardous waste.[14]

    • Environmental Protection: Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in the regular trash.[15] Hormonal compounds can cause significant ecological harm.[15][16][17]

  • Disposal Logistics: The sealed hazardous waste container must be collected by a licensed contractor for high-temperature incineration or other approved disposal methods in accordance with local, state, and federal regulations.[16][18]

References

  • High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]

  • This compound. Wikipedia. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS - Integrated Project Services, LLC. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? Esco Pharma. [Link]

  • Cloxotestosterone. DrugFuture. [Link]

  • Medical & Pharmaceutical Waste Services for Weight Loss Clinics. Easy RX Cycle. [Link]

  • Cloxotestosterone. Wikipedia. [Link]

  • Safety Data Sheet - Testosterone. Pharma Source Direct. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Components of Personal Protective Equipment (PPE). Minnesota Department of Health. [Link]

  • How To Manage Pharmaceutical & Chemo Waste Disposal. Environmental Marketing Services. [Link]

  • Anabolic Steroids. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Safety data sheet - Testosterone. Caesar & Loretz GmbH. [Link]

  • SAFETY DATA SHEET. Covestro Solution Center. [Link]

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health – Aberdeen. [Link]

  • Chemical Properties - Testosterone. [Link]

  • Pharmaceutical Waste. California Department of Toxic Substances Control. [Link]

  • Disposing of old medicines can be tricky business. MPR News. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.